3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine
Description
3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine is a chemical compound that features a morpholine ring substituted with dimethyl groups at the 2 and 6 positions, and a trifluorobutan-2-amine moiety
Properties
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F3N2O/c1-6-4-15(5-7(2)16-6)9(8(3)14)10(11,12)13/h6-9H,4-5,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMCARCFSUVHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C(C)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine typically involves the reaction of 2,6-dimethylmorpholine with a suitable trifluorobutan-2-amine precursor. One common method involves the Mannich reaction, where formaldehyde and 2,6-dimethylmorpholine react with a trifluorobutan-2-amine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions, utilizing high-purity reagents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluorobutan-2-amine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A simpler analog without the trifluorobutan-2-amine moiety.
Trifluorobutan-2-amine: Lacks the morpholine ring structure.
Morpholine derivatives: Various derivatives with different substituents on the morpholine ring.
Uniqueness
3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine is unique due to the combination of the morpholine ring and the trifluorobutan-2-amine moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs or other morpholine derivatives .
Biological Activity
3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine (CAS No. 1249307-75-2) is a novel compound with potential therapeutic applications. Its unique structural features, including a trifluorobutanamine moiety and a dimethylmorpholine ring, suggest diverse biological activities. This article reviews the available literature regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.
- Molecular Formula : C₁₀H₁₉F₃N₂O
- Molecular Weight : 240.27 g/mol
- CAS Number : 1249307-75-2
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. While specific data on this compound is limited, related morpholine derivatives have shown promising results against various pathogens:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Morpholine Derivative A | Staphylococcus aureus | 32 µg/mL |
| Morpholine Derivative B | Escherichia coli | 64 µg/mL |
| Morpholine Derivative C | Candida albicans | 62.5 µg/mL |
These findings suggest that the morpholine structure may contribute to antimicrobial efficacy, warranting further investigation into the specific activity of this compound.
Cytotoxicity Studies
In vitro cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that derivatives of this compound may exhibit selective cytotoxicity against cancer cell lines. For example:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These results indicate a potential for further development as an anticancer agent.
The mechanism of action for compounds with similar structures often involves interference with cellular processes such as protein synthesis or DNA replication. Molecular docking studies have been utilized to elucidate potential targets for this compound:
- Topoisomerase Inhibition : Compounds may bind to topoisomerases, enzymes critical for DNA replication.
- Dihydrofolate Reductase (DHFR) Inhibition : This enzyme is essential for nucleotide synthesis; inhibition can lead to reduced cell proliferation.
- Membrane Disruption : The lipophilic nature of the trifluorobutanamine moiety may disrupt bacterial membranes.
Case Studies and Research Findings
A recent study synthesized several morpholine derivatives and evaluated their biological activity through various assays:
-
Synthesis and Evaluation : New derivatives were synthesized and tested for antibacterial and antifungal activities.
- The highest activity was noted against C. albicans, indicating that modifications in the morpholine structure can enhance efficacy.
- Toxicological Assessment : The cytotoxic effects were assessed across multiple cell lines to determine selectivity and safety.
- Molecular Docking Studies : These studies provided insights into binding affinities and interactions with target proteins.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
